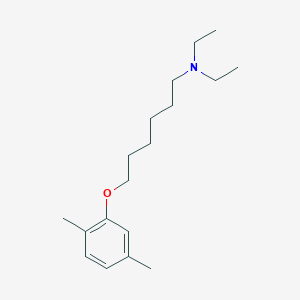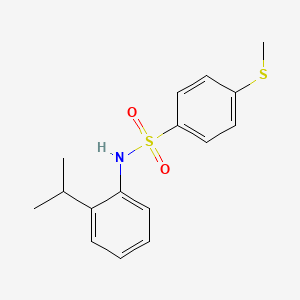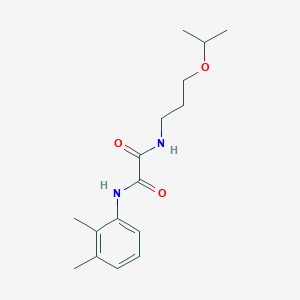
6-(2,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-dimethylphenoxy)-N,N-diethyl-1-hexanamine is a chemical compound that belongs to the class of selective beta-2 adrenergic receptor agonists. It is commonly referred to as Clenbuterol and has been used in the past as a bronchodilator for the treatment of asthma. However, its use has been limited due to its side effects. In recent years, Clenbuterol has gained popularity among bodybuilders and athletes due to its ability to promote muscle growth and fat loss.
Wirkmechanismus
Clenbuterol works by selectively binding to beta-2 adrenergic receptors, which are located in the smooth muscles of the bronchi and blood vessels. This binding leads to the activation of the enzyme adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). Increased levels of cAMP lead to the relaxation of smooth muscles, resulting in bronchodilation and vasodilation.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have various biochemical and physiological effects, including increased protein synthesis, increased lipolysis, and increased metabolic rate. These effects are mediated through the activation of beta-2 adrenergic receptors and the subsequent increase in cAMP levels.
Vorteile Und Einschränkungen Für Laborexperimente
Clenbuterol has several advantages for use in lab experiments, including its high selectivity for beta-2 adrenergic receptors and its ability to promote muscle growth and fat loss. However, its use is limited by its potential side effects, including tachycardia, hypertension, and tremors.
Zukünftige Richtungen
There are several potential future directions for research on Clenbuterol, including its use in the treatment of COPD and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanisms underlying its effects on protein synthesis and lipolysis, as well as its potential use in promoting muscle growth and fat loss.
Synthesemethoden
Clenbuterol can be synthesized using various methods, including the reaction of 6-amino-1-hexanol with 2,5-dimethylphenol in the presence of a strong acid catalyst. The resulting product is then reacted with diethylamine to yield Clenbuterol.
Wissenschaftliche Forschungsanwendungen
Clenbuterol has been extensively studied for its potential use in the treatment of various conditions, including chronic obstructive pulmonary disease (COPD), asthma, and cardiovascular diseases. It has also been investigated for its potential use in promoting muscle growth and fat loss.
Eigenschaften
IUPAC Name |
6-(2,5-dimethylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-5-19(6-2)13-9-7-8-10-14-20-18-15-16(3)11-12-17(18)4/h11-12,15H,5-10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZXWBBOZPRTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003203.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5003212.png)
![5-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5003219.png)
![11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5003223.png)

![2-{[(2-amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide](/img/structure/B5003237.png)




![3-[(2-chlorobenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5003285.png)

![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5003292.png)